molecular formula C18H19F3N6O B607038 デセルチニブ CAS No. 944842-54-0

デセルチニブ

カタログ番号 B607038
CAS番号: 944842-54-0
分子量: 392.4 g/mol
InChIキー: ASUGUQWIHMTFJL-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decernotinib, also known as VX-509, is an experimental drug that functions as a selective inhibitor of Janus kinase 3 (JAK3). It was discovered through in-house screening of a chemical compound library. Decernotinib has shown high selectivity for JAK3, demonstrating good efficacy in vivo in the rat host versus graft model .

科学的研究の応用

Decernotinib has a wide range of scientific research applications, including:

作用機序

Decernotinib exerts its effects by selectively inhibiting Janus kinase 3 (JAK3). JAK3 is an intracellular enzyme that binds to the cytoplasmic domains of cytokine receptors. By inhibiting JAK3, Decernotinib disrupts the JAK-STAT signaling pathway, which is crucial for the activation and function of various immune cells. This inhibition leads to reduced cytokine signaling and modulation of immune responses .

Similar Compounds:

    Tofacitinib: A pan-JAK inhibitor that targets multiple JAKs, including JAK1, JAK2, and JAK3.

    Baricitinib: Selective for JAK1 and JAK2.

    Upadacitinib: Selective for JAK1.

    Filgotinib: Another JAK1-selective inhibitor.

Uniqueness of Decernotinib: Decernotinib is unique in its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other JAKs. This selectivity reduces the risk of side effects associated with the inhibition of other JAKs, such as anemia and hyperlipidemia .

Safety and Hazards

Decernotinib should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling Decernotinib .

将来の方向性

Decernotinib reached Phase 3 clinical trial as a potential treatment for rheumatoid arthritis (RA), but development appears to have been terminated, apparently for strategic reasons .

生化学分析

Biochemical Properties

Decernotinib interacts with JAK3, an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . This interaction is crucial for intracellular signaling of many proinflammatory cytokines that drive auto-immunity . Decernotinib has roughly 5-fold selectivity toward JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .

Cellular Effects

Decernotinib’s interaction with JAK3 influences cell function by disrupting signaling pathways within the cell . This disruption can block the actions of cytokines, thereby attenuating inflammation in cells . It has shown efficacy in reducing ankle swelling and paw weight in a rat collagen-induced arthritis model .

Molecular Mechanism

Decernotinib exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, which is used by many cytokines and growth factors . By selectively inhibiting JAK3, Decernotinib can block the action of many cytokines .

Dosage Effects in Animal Models

In animal models, Decernotinib treatment resulted in a dose-dependent reduction in symptoms . For example, in a rat collagen-induced arthritis model, Decernotinib treatment resulted in a dose-dependent reduction in ankle swelling and paw weight .

Metabolic Pathways

Decernotinib is involved in the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Subcellular Localization

As an inhibitor of JAK3, Decernotinib operates within the cell, specifically interacting with the cytoplasmic domains of many cytokine receptors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Decernotinib involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is then functionalized with various substituents to achieve the final compound. The key steps include:

  • Formation of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the pyrimidin-4-yl group.
  • Addition of the N-(2,2,2-trifluoroethyl)butanamide moiety.

Industrial Production Methods: Industrial production of Decernotinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Decernotinib undergoes various chemical reactions, including:

    Oxidation: Decernotinib can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Decernotinib.

    Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

特性

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241504
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944842-54-0
Record name VX 509
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944842-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decernotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decernotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECERNOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?

A1: Decernotinib exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.

Q2: How does Decernotinib interact with JAK3 at the molecular level?

A2: Decernotinib binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.

Q3: What are the downstream effects of Decernotinib's inhibition of JAK3?

A3: Decernotinib's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, Decernotinib can dampen the immune response. Notably, research suggests that Decernotinib selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.

Q4: What is the molecular formula and weight of Decernotinib?

A4: The molecular formula of Decernotinib is C19H21F3N6O, and its molecular weight is 406.41 g/mol.

Q5: Is there spectroscopic data available for Decernotinib?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like Decernotinib.

Q6: How does the chemical structure of Decernotinib contribute to its selectivity for JAK3?

A6: Decernotinib's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.

Q7: Have any studies investigated the impact of modifying Decernotinib's structure?

A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on Decernotinib []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.

Q8: What is known about the pharmacokinetic profile of Decernotinib?

A9: Decernotinib is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that Decernotinib is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.

Q9: What challenges have been encountered regarding the stability and formulation of Decernotinib?

A10: One study highlighted that Decernotinib exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.

Q10: Have any strategies been explored to improve the stability or bioavailability of Decernotinib?

A10: While the provided abstracts don't specify formulation approaches for Decernotinib, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.

Q11: What preclinical models have been used to investigate the efficacy of Decernotinib?

A12: Decernotinib's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and Decernotinib treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and Decernotinib effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, Decernotinib demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].

Q12: Have there been any clinical trials investigating the efficacy and safety of Decernotinib in humans?

A13: Yes, several clinical trials have explored Decernotinib's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).

Q13: What were the key findings from the clinical trials of Decernotinib in rheumatoid arthritis?

A14: Clinical trials have demonstrated that Decernotinib can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, Decernotinib's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].

Q14: What about the safety profile of Decernotinib in clinical trials?

A15: While generally well-tolerated, Decernotinib has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering Decernotinib as a treatment option.

Q15: Did the clinical trials use any imaging techniques to assess Decernotinib's effects on joint structures?

A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of Decernotinib on joint inflammation and damage []. The study showed that Decernotinib, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.

Q16: Were there any biomarkers identified that could help predict Decernotinib's efficacy or monitor treatment response?

A17: A clinical trial investigated the pharmacodynamic effects of Decernotinib by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with Decernotinib exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.

Q17: What are the implications of Decernotinib's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?

A18: Decernotinib's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, Decernotinib may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。